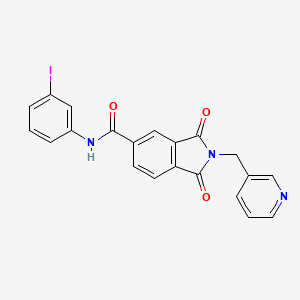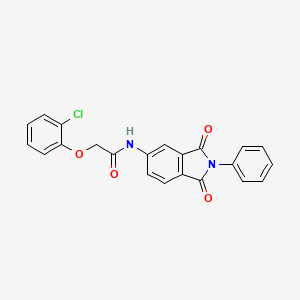
2-(2-chlorophenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide
Overview
Description
2-(2-chlorophenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide, commonly known as CPI-613, is a novel anticancer agent that has garnered significant attention in recent years due to its unique mechanism of action and potential therapeutic applications. CPI-613 is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. Inhibition of the TCA cycle leads to a decrease in ATP production, increased oxidative stress, and ultimately, cell death.
Mechanism of Action
CPI-613 targets the mitochondrial 2-(2-chlorophenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential for the conversion of glucose to ATP in cancer cells. Inhibition of these enzymes leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to cell death. CPI-613 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects in cancer cells. It induces a decrease in ATP production, which leads to an increase in reactive oxygen species (ROS) and oxidative stress. CPI-613 also inhibits the 2-(2-chlorophenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide cycle, which leads to a decrease in the production of NADH and FADH2, which are essential for ATP synthesis. This results in a decrease in the mitochondrial membrane potential, which leads to apoptosis. CPI-613 has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-613 is its potential to enhance the efficacy of other anticancer agents. This makes it a promising candidate for combination therapy. CPI-613 has also been shown to have a favorable safety profile in clinical trials. However, one of the limitations of CPI-613 is its poor solubility, which may limit its efficacy in vivo. Another limitation is its potential to inhibit normal cellular metabolism, which may lead to adverse effects.
Future Directions
There are several future directions for the development of CPI-613. One potential direction is the optimization of its formulation to improve its solubility and bioavailability. Another direction is the identification of biomarkers that can predict the response to CPI-613. This will help to identify patients who are most likely to benefit from treatment with CPI-613. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of CPI-613 in combination with other anticancer agents. Finally, the potential immunomodulatory effects of CPI-613 warrant further investigation.
Scientific Research Applications
CPI-613 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer types, including pancreatic, lung, and ovarian cancers. CPI-613 has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin. In addition to its antitumor activity, CPI-613 has been shown to have immunomodulatory effects, which may enhance the immune response against cancer cells.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-18-8-4-5-9-19(18)29-13-20(26)24-14-10-11-16-17(12-14)22(28)25(21(16)27)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSDPVWQULYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3437491.png)
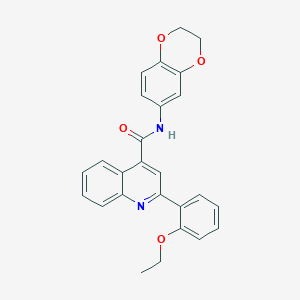
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3437509.png)
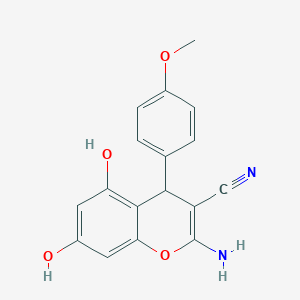
![2-chloro-10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3437519.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzenesulfonamide](/img/structure/B3437521.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3437522.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3437529.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3437533.png)
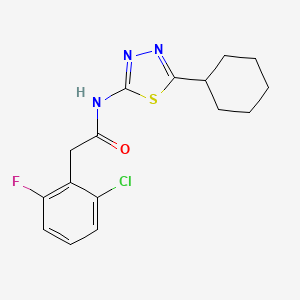
![3-[(2-ethylbutanoyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3437544.png)
![2-(4-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3437559.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3437567.png)
